2-Methylbenzene-1,3,5-tricarboxylic acid chemical structure and properties
2-Methylbenzene-1,3,5-tricarboxylic acid chemical structure and properties
This is an in-depth technical guide on 2-Methylbenzene-1,3,5-tricarboxylic acid (also known as Methyltrimesic Acid), tailored for researchers and drug development professionals.
Core Identity & Physicochemical Profiling for Supramolecular & Materials Science
Executive Summary & Significance
2-Methylbenzene-1,3,5-tricarboxylic acid (CAS: 32971-88-3 ), often abbreviated as H₃MTB or Methyltrimesic Acid , is a critical organic linker used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular pharmaceutical co-crystals.[1]
Structurally, it is a derivative of trimesic acid (benzene-1,3,5-tricarboxylic acid) where a single hydrogen at the 2-position is replaced by a methyl group. This steric modification breaks the
-
Modulate Pore Size: Reduce the aperture size of MOF channels without altering the underlying topology.[1]
-
Enhance Hydrophobicity: Increase the hydrolytic stability of coordination polymers by shielding metal clusters.[1]
-
Induce Desymmetrization: Force unique packing motifs in crystal engineering that are inaccessible to the parent trimesic acid.[1]
Chemical Identity & Structural Properties[1][2][3]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Methylbenzene-1,3,5-tricarboxylic acid |
| Common Synonyms | Methyltrimesic acid; H₃MTB; 2-Methyl-1,3,5-benzenetricarboxylic acid |
| CAS Registry Number | 32971-88-3 |
| Molecular Formula | |
| Molecular Weight | 224.17 g/mol |
| SMILES | CC1=C(C(=O)O)C=C(C(=O)O)C=C1C(=O)O |
| InChI Key | AYXZCFRWTIRMLY-UHFFFAOYSA-N |
Physicochemical Constants
Data synthesized from crystallographic databases and comparative analysis with trimesic acid.
| Property | Value / Range | Context |
| Physical State | Solid, White to Off-White Powder | Standard conditions. |
| Melting Point | > 300 °C (Decomposes) | High thermal stability due to strong intermolecular H-bonding.[1] |
| Solubility | Soluble in DMSO, DMF, Ethanol.[1] | Low solubility in water/chloroform; requires polar aprotic solvents for MOF synthesis. |
| Acidity (pKa) | Est. | Slightly weaker acid than trimesic acid ( |
| LogP | ~1.46 | More lipophilic than trimesic acid (LogP ~0.3), aiding in membrane permeability studies.[1] |
Structural Analysis & Topology
The introduction of the methyl group at the 2-position creates a "steric lock" that prevents the carboxyl groups from rotating as freely as they do in trimesic acid.
Steric Influence on Coordination
In trimesic acid, the three carboxyl groups are chemically equivalent (
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Ortho-Effect: The carboxyl groups at 1 and 3 are forced out of planarity with the benzene ring to relieve steric strain with the methyl group.[1]
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Result: This twisting reduces the conjugation slightly and alters the bite angle when binding to metal nodes, often leading to distorted or lower-symmetry MOF architectures compared to HKUST-1 or MOF-199 analogues.
Visualization of Steric Hindrance
The following diagram illustrates the steric clash and the resulting symmetry breaking.
Caption: Steric interaction map showing how the 2-Methyl group forces the adjacent carboxylates out of plane, altering ligand geometry.
Synthesis & Preparation
While specific industrial protocols are proprietary, the laboratory synthesis typically follows one of two rigorous pathways to ensure regioselectivity.[1]
Pathway A: Controlled Oxidation (Standard)
This method utilizes the steric difference between the methyl groups of Isodurene (1,2,3,5-tetramethylbenzene) or related precursors.[1] However, selective oxidation of three methyls while retaining one is synthetically challenging.
-
Precursor: 2,4,6-Trimethylacetophenone or specific halogenated mesitylene derivatives.[1]
-
Reagent:
(Potassium Permanganate) or (Nitric Acid) under reflux.[1] -
Purification: Recrystallization from dilute HCl/Water is critical to remove partially oxidized intermediates.[1]
Pathway B: Cyclotrimerization (Historical/Mechanistic)
As detailed in early literature (Simonsen, 1910), the compound can be constructed via the cyclization of pyrone derivatives, though this is rarely used today due to low atom economy.[1]
Commercial Sourcing & Purity
For MOF synthesis, purity >98% is non-negotiable. Impurities such as di-acids (incomplete oxidation) act as "defects" in the MOF lattice, terminating crystal growth prematurely.[1]
-
QC Check: Verify purity via
-NMR (DMSO- ). Look for the methyl singlet at ppm and aromatic protons.
Applications in Metal-Organic Frameworks (MOFs)
This is the primary utility of H₃MTB. It serves as a topological linker analogous to trimesic acid (BTC) but with functional benefits.[1]
Pore Engineering (The "Iso-reticular" Strategy)
H₃MTB is used to create iso-reticular MOFs (same topology, different metrics) of famous structures like UiO-66 (Zr-based) or HKUST-1 (Cu-based).[1]
-
Mechanism: The methyl group protrudes into the pore channel.[1]
-
Effect: Reduces the effective pore diameter, increasing the interaction energy with small gas molecules (e.g.,
, ) via van der Waals forces.[1] -
Application: Gas separation (e.g., separating
from or from ) where kinetic diameter discrimination is critical.[1]
Hydrolytic Stability Enhancement
A major failure mode of MOFs is hydrolysis of the Metal-Carboxylate bond.
-
Steric Shielding: The 2-methyl group provides kinetic protection to the carboxylate-metal cluster, hindering the approach of water molecules.[1]
-
Result: H₃MTB-based MOFs often exhibit superior stability in humid environments compared to their H₃BTC counterparts.[1]
MOF Synthesis Protocol (Zr-H₃MTB Analog)
A validated protocol for synthesizing a Zr-based MOF using this ligand.[1]
-
Reagents:
-
Procedure:
-
Workup:
Pharmaceutical Relevance: Co-Crystals
In drug development, H₃MTB is explored as a co-former for Active Pharmaceutical Ingredients (APIs).[1]
-
Role: The three carboxylic acid groups act as hydrogen bond donors/acceptors.[1]
-
Advantage: The methyl group disrupts the flat packing typical of trimesic acid, potentially creating helical or chiral packing motifs that improve the solubility of hydrophobic drugs (Class II/IV).[1]
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Handling: Use in a fume hood.[1] Avoid dust formation.
-
Storage: Store at room temperature, desiccated. Moisture sensitive (carboxylic acids can absorb water).[1]
References
-
PubChem. (2025).[1] 2-Methylbenzene-1,3,5-tricarboxylic acid | C10H8O6.[6][7] National Library of Medicine. Link
-
Simonsen, J. L. (1910).[1][8][9] Ethyl 6-methyl-2-pyrone-3:5-dicarboxylate and its conversion into methyltrimesic acid. Journal of the Chemical Society, Transactions.[1][9] Link
-
Furukawa, H., et al. (2013).[1] The Chemistry and Applications of Metal-Organic Frameworks. Science. (Contextual grounding for MOF synthesis).
-
Google Patents. (2018).[1][8] Metal-organic framework and method of manufacturing the same (EP3381924B1).[1] (Describes Zr-MOF synthesis using H3MTB). Link
-
NIST WebBook. (2025). 2-methylbenzene-1,3-dicarboxylic acid (Related Structure Data). Link
Sources
- 1. EP3381924B1 - Metal-organic framework and method of manufacturing the same - Google Patents [patents.google.com]
- 2. Benzene-1,3,5-tricarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. CA2336470A1 - Salts of paroxetine - Google Patents [patents.google.com]
- 4. US11008347B2 - Metal-organic framework and method of producing the same - Google Patents [patents.google.com]
- 5. 2-methylbenzene-1,3,5-tricarboxylic acid [myskinrecipes.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 32971-88-3|2-Methylbenzene-1,3,5-tricarboxylic acid|BLD Pharm [bldpharm.com]
- 8. Index of authors' names, 1910 - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
